molecular formula C22H24O10 B15290935 Populoside

Populoside

Cat. No.: B15290935
M. Wt: 448.4 g/mol
InChI Key: KMQUGCQVIDIVLT-CKNMYDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Populoside is a hydroxycinnamic acid conjugate of salicin, primarily found in the bark of Populus species such as Populus nigra. It is known for its various biological activities, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Populoside can be synthesized through the extraction of Populus nigra bark using aqueous acetone. The extract is then subjected to gel filtration chromatography to isolate this compound . The synthetic route involves the conjugation of hydroxycinnamic acid with salicin under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Populus species. The process includes:

Chemical Reactions Analysis

Types of Reactions

Populoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various reagents depending on the substituent being introduced.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

Populosides are naturally occurring compounds found in Populus species, particularly in the leaves of Populus deltoides . They are hydroxycinnamate conjugates of salicin, with populoside itself being caffeoylsalicin . Populosides A, B, and C are coumaroyl-5-hydroxysalicin, coumaroylsalicin, and feruloylsalicin, respectively . These compounds exist in both cis and trans isomeric forms in P. deltoides leaves, with the trans isomer being more abundant . Research indicates that populosides and related compounds play a role in the plant's response to stress, and they also possess biological activities that may be relevant to human health .

Scientific Research Applications

Drought Stress Response: Populosides accumulate in Populus species under drought conditions . A study on the progression of drought stress in Populus species revealed significant changes in this compound levels in response to both acute and cyclic drought treatments . The accumulation of populosides, along with other salicylates and hydroxycinnamate conjugates, suggests their involvement in the plant's drought tolerance mechanisms .

Metabolomic Studies: Populosides are considered important metabolites in Populus species and are often analyzed in metabolomic studies . Principal component analysis (PCA) of metabolite data from drought experiments shows that populosides contribute to the variation observed across different levels of water stress . This highlights their potential as biomarkers for assessing the physiological status of Populus plants under drought conditions .

Anti-Diabetic Potential: Research suggests that this compound, a component derived from Populus nigra, has the potential for use in treating diabetic complications . Populus balsamifera extract, which contains this compound along with other active components like salicin and salicortin, has shown promise in inhibiting the accumulation of intracellular triglycerides and mitigating the development of obesity and insulin resistance in animal models .

Anti-inflammatory Activity: Populus deltoides leaf extract, which contains populosides, has demonstrated anti-inflammatory activity . Salicylates, which are structurally related to populosides, are known for their anti-inflammatory properties .

Microbiome Interactions: Populus releases phenolic glycosides such as salicin, which can influence the Populus microbiome . Understanding how the microbiome is affected by these compounds, including populosides, is important for understanding plant-microbe interactions in Populus .

Case Studies and Data

Drought Stress Study in Populus
A study investigated the metabolomic responses of Populus plants to cyclic drought treatments. The principal component analysis (PCA) of the metabolite data revealed distinct groupings between different cycle data sets, indicating variations in response to water deficit severity .

FeaturePC1PC2
Variation ExplainedHighHigh
ClusteringDiscreteDiscrete
Key MetabolitesPopulosides, SalicylatesFatty Acids

Effect of Populus balsamifera Extract on Obesity in Mice
In vivo studies using a diet-induced obese (DIO) C57BL/6 mouse model demonstrated that Populus balsamifera extract substantially attenuated weight gain and the development of insulin resistance . Salicortin, a component of the extract, was identified as the principal active component responsible for the observed inhibition of adipogenesis .

TreatmentDose (mg/kg)Effect
Populus balsamifera Extract125 or 250Attenuated weight gain, improved insulin resistance
Salicortin12.5Inhibition of adipogenesis

Mechanism of Action

Populoside exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxycinnamic acid conjugation, which imparts distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H24O10/c23-10-17-19(27)20(28)21(29)22(32-17)31-16-4-2-1-3-13(16)11-30-18(26)8-6-12-5-7-14(24)15(25)9-12/h1-9,17,19-25,27-29H,10-11H2/b8-6+/t17-,19-,20+,21-,22-/m1/s1

InChI Key

KMQUGCQVIDIVLT-CKNMYDPISA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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